

Application Notes and Protocols for GSK1059865 in Mouse Models

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Compound of Interest

Compound Name: GSK1059865

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These application notes provide a comprehensive overview and detailed experimental protocols for the use of **GSK1059865**, a potent and selective orexin 1 receptor (OX1R) antagonist, in murine experimental models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of targeting the orexin system.

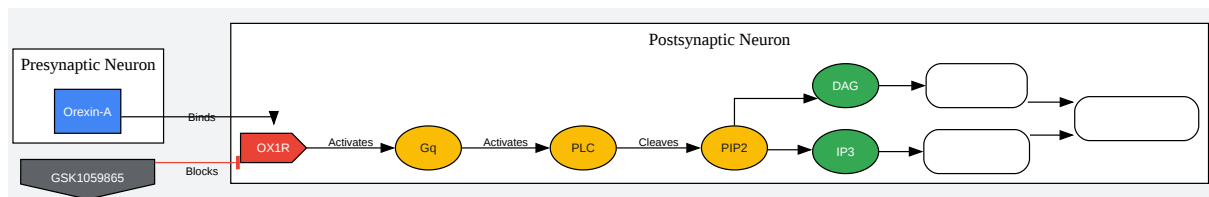
Introduction

GSK1059865 is a highly selective antagonist of the orexin 1 receptor (OX1R).[1][2] The orexin system, consisting of orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of various physiological processes, including wakefulness, reward-seeking behavior, and stress responses.[1] By selectively blocking OX1R, **GSK1059865** allows for the specific investigation of the role of this receptor in various preclinical models of disease. This compound has been shown to be brain-penetrant, making it suitable for in vivo studies targeting the central nervous system.[3]

Mechanism of Action: Orexin Signaling Pathway

Orexin neuropeptides, produced in the lateral hypothalamus, bind to and activate orexin receptors, which are G-protein coupled receptors. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling

cascades. **GSK1059865** acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and preventing the initiation of this signaling cascade.



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Caption: Orexin-A signaling via OX1R and its inhibition by **GSK1059865**.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of **GSK1059865** in mice.

Table 1: In Vivo Dosing and Administration

Parameter	Details	Reference
Animal Model	C57BL/6J mice	[1]
Dose Range	10 - 50 mg/kg	[1][4]
Administration Route	Intraperitoneal (i.p.), Subcutaneous (s.c.)	[3][4]
Vehicle	Saline with 0.5% v/v TWEEN 80	[1]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

Parameter	Value	Reference
Brain Penetrance	Yes	[3]
Brain:Blood Ratio	0.3 (after i.p. injection)	[3]
Receptor Occupancy	Occupies brain OX1Rs after systemic administration	[5]
Observed Effects	Reduction in ethanol drinking, attenuation of stress-induced hyperarousal, modulation of cortical glutamate release	[1][4][5]

Experimental Protocols

This section provides a detailed methodology for a representative experiment investigating the effect of **GSK1059865** on alcohol consumption in mice, adapted from Lopez et al., 2016.[1]

Protocol 1: Evaluation of GSK1059865 on Voluntary Ethanol Intake in Mice

1. Animal Model and Housing:

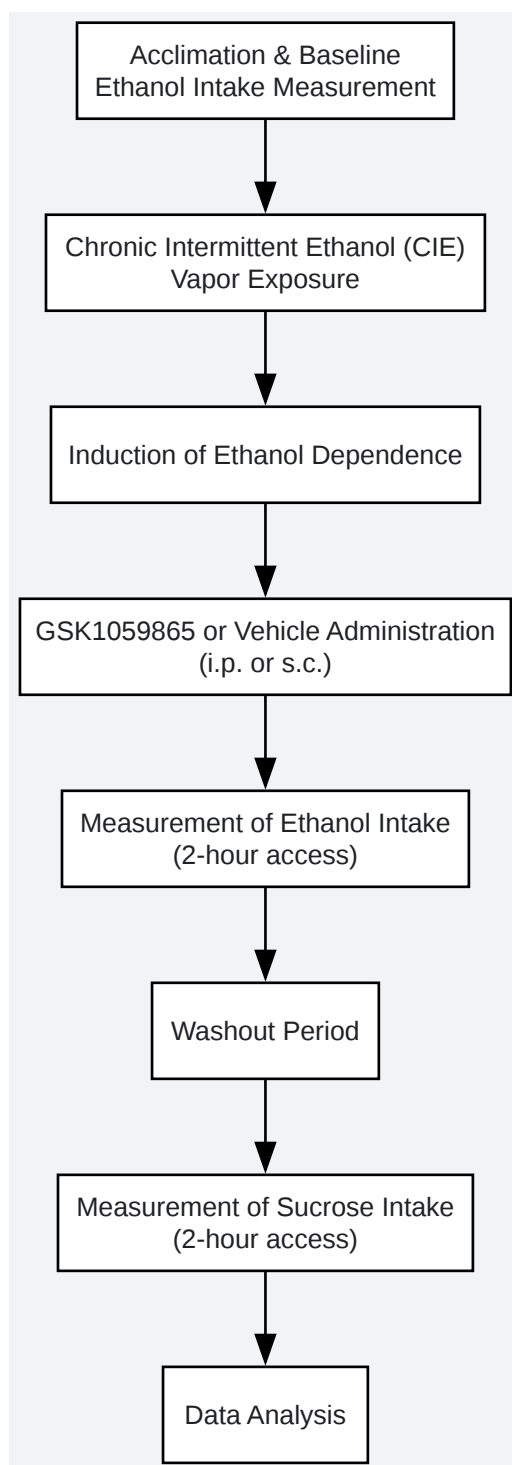
- Species: Male C57BL/6J mice (25-30 g).[1]
- Housing: Individually housed with ad libitum access to food and water.[1]
- Environment: Maintained in a facility with controlled temperature, humidity, and a 12-hour light/dark cycle.[1]

2. Materials:

- GSK1059865**
- Ethanol (95%)
- Sucrose

- Saline
- TWEEN 80
- Standard mouse chow and water
- Drinking bottles
- Animal scale
- Inhalation chambers (for ethanol vapor exposure)

3. Experimental Workflow:



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Caption: Workflow for evaluating **GSK1059865** on ethanol intake in mice.

4. Detailed Methodology:

- Ethanol Habituation (Sucrose Fading Procedure):
 - Train mice to drink ethanol using a modified sucrose fading procedure to facilitate voluntary consumption.[\[1\]](#)
 - Initially, provide a solution of 10% ethanol and 5% sucrose.
 - Gradually increase the ethanol concentration while decreasing the sucrose concentration over several days until the mice are consuming 15% ethanol without sucrose.[\[1\]](#)
- Induction of Ethanol Dependence (Chronic Intermittent Ethanol - CIE):
 - Expose mice to intermittent ethanol vapor in inhalation chambers to induce a state of dependence.[\[1\]](#)
 - A typical cycle involves 16 hours of ethanol vapor exposure followed by an 8-hour withdrawal period.
 - Monitor animals for signs of withdrawal and measure voluntary ethanol intake after each cycle to confirm increased drinking, which is indicative of dependence.[\[1\]](#)
- **GSK1059865** Preparation and Administration:
 - Dissolve **GSK1059865** in a vehicle of saline containing 0.5% v/v TWEEN 80.[\[1\]](#)
 - Administer the desired dose (e.g., 10, 25, or 50 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[\[1\]](#)[\[4\]](#)
 - The control group should receive an equivalent volume of the vehicle.
- Measurement of Ethanol and Sucrose Intake:
 - Following **GSK1059865** or vehicle administration, provide mice with a 2-hour access period to a 15% v/v ethanol solution.[\[1\]](#)
 - Measure the volume of ethanol consumed and calculate the intake in g/kg of body weight.[\[1\]](#)

- After a washout period, a similar test can be conducted to measure the intake of a 5% w/v sucrose solution to assess the specificity of the drug's effect on ethanol consumption versus general reward intake.[1]

5. Data Analysis:

- Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of **GSK1059865** treatment between ethanol-dependent and control groups.
- A p-value of <0.05 is typically considered statistically significant.

Conclusion

GSK1059865 is a valuable pharmacological tool for investigating the role of the OX1R in various physiological and pathological processes in mice. The provided protocols and data summaries offer a foundation for researchers to design and conduct robust in vivo experiments. Careful consideration of the experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable results.

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